2-[(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride
CAS No.: 329325-19-1
Cat. No.: VC2807229
Molecular Formula: C7H16ClNO3S
Molecular Weight: 229.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329325-19-1 |
|---|---|
| Molecular Formula | C7H16ClNO3S |
| Molecular Weight | 229.73 g/mol |
| IUPAC Name | 2-[(3-methyl-1,1-dioxothiolan-3-yl)amino]ethanol;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO3S.ClH/c1-7(8-3-4-9)2-5-12(10,11)6-7;/h8-9H,2-6H2,1H3;1H |
| Standard InChI Key | PBFKIWDWQINJAR-UHFFFAOYSA-N |
| SMILES | CC1(CCS(=O)(=O)C1)NCCO.Cl |
| Canonical SMILES | CC1(CCS(=O)(=O)C1)NCCO.Cl |
Introduction
2-[(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride is a chemical compound with the CAS number 329325-19-1. It is characterized by its molecular formula C₇H₁₆ClNO₃S and a molecular weight of 229.72 g/mol . This compound is a hydrochloride salt of an amino alcohol, featuring a tetrahydrothiophene ring system with a methyl group and a sulfone moiety.
Synthesis and Preparation
While specific synthesis details for this compound are not widely documented, compounds with similar structures often involve reactions such as nucleophilic substitution or reductive amination. The preparation of related compounds typically involves the use of catalysts like palladium or platinum for hydrogenation steps, and the use of reducing agents such as sodium borohydride for converting carbonyl groups to alcohols .
Storage and Handling
The compound is classified as a combustible solid and should be stored accordingly. It is recommended to handle this compound in a well-ventilated area, following standard safety protocols for handling chemical substances. Specific storage conditions may vary depending on the supplier's recommendations, but generally, it should be kept away from heat sources and flammable materials .
Availability and Suppliers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume